2-(4,4-二甲基哌啶-1-基)乙-1-胺二盐酸盐

描述

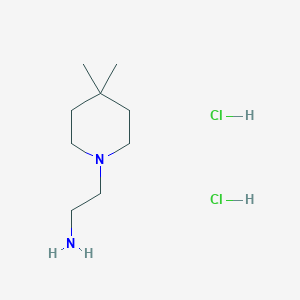

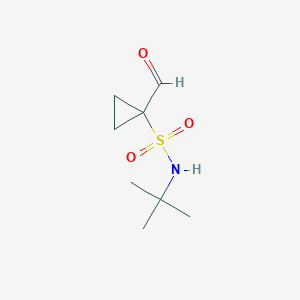

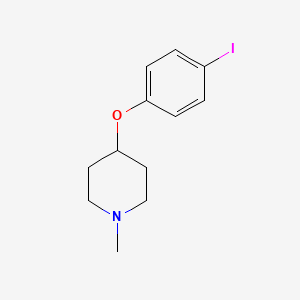

“2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1803606-69-0 . It has a molecular weight of 229.19 . The IUPAC name for this compound is 2-(4,4-dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.科学研究应用

合成和结构特性

一个研究领域集中在涉及类似化学结构的新型化合物的合成和结构表征。例如,已经对新型取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成进行了研究,突出了与胺反应形成的不同合成途径和潜在中间体 (Issac & Tierney, 1996)。

在生物医学应用中的作用

对结构上与 2-(4,4-二甲基哌啶-1-基)乙-1-胺二盐酸盐相关的化合物的研究也深入探讨了它们在生物医学应用中的作用。对鱼类中生物胺的分析及其对食品安全和质量的影响证明了了解此类胺的生物化学的重要性 (Bulushi 等,2009)。类似地,胺活化剂在丙烯酸骨水泥的固化参数、性能和毒性中的作用突出了此类化合物在医用材料科学中的相关性 (Vázquez 等,1998)。

环境和毒理学研究

对相关化合物进行的环境和毒理学研究,例如强氧化剂与饮用水污染物反应的副产物的出现,提供了对这些化学品的潜在环境影响和安全考虑的见解 (Rice & Gomez-Taylor, 1986)。

作用机制

Keep in mind that this information is based on general principles, as specific data on this compound is limited. Researchers continue to explore its pharmacological properties, and further studies are needed to fully elucidate its mechanism of action. If you have any more questions or need additional details, feel free to ask! 🌟

生化分析

Biochemical Properties

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific receptors and enzymes, modulating their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting acetylcholinesterase, 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride can increase acetylcholine levels, potentially enhancing cholinergic signaling .

Cellular Effects

The effects of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to enhance synaptic transmission by increasing acetylcholine levels. Additionally, it can affect gene expression by altering the activity of transcription factors involved in cholinergic signaling pathways .

Molecular Mechanism

At the molecular level, 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which leads to increased acetylcholine levels in synaptic clefts. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Furthermore, 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride can modulate the activity of other enzymes and receptors involved in neurotransmission, contributing to its overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride has been associated with sustained increases in acetylcholine levels and enhanced cholinergic signaling .

Dosage Effects in Animal Models

The effects of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels. At higher doses, it may cause toxic or adverse effects, such as overstimulation of cholinergic pathways, leading to symptoms like muscle twitching, convulsions, or even respiratory distress. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is involved in several metabolic pathways, primarily related to its interaction with acetylcholinesterase and other enzymes. The compound’s metabolism may involve its conversion to inactive metabolites through enzymatic reactions, which are then excreted from the body. Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .

Transport and Distribution

The transport and distribution of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and signaling .

Subcellular Localization

The subcellular localization of 2-(4,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neuronal cells, where it can influence neurotransmitter release. Additionally, its interaction with specific receptors and enzymes within these compartments can further modulate its effects on cellular function .

属性

IUPAC Name |

2-(4,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11(7-4-9)8-5-10;;/h3-8,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCYGIQATVUIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CCN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)

![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)